5-(Chloromethyl)furan-2-carboxylic acid

Biorefinery Renewable platform chemicals Oxidation yield

Researchers often face synthetic delays when forced to pre-activate hydroxymethyl analogs for nucleophilic substitution. This biomass-derived compound eliminates that step, enabling direct, high-yield derivatization. - Direct SN2 displacement: Achieves 94.5% yield with phenols, streamlining library synthesis. - Orthogonal reactivity: The carboxylic acid and chloromethyl handles allow chemoselective modifications without protecting group manipulation. - Supply chain reliability: Sourced as a renewable platform chemical, ensuring a stable alternative to petrochemical FDCA derivatives for polymer and medicinal chemistry research.

Molecular Formula C6H5ClO3
Molecular Weight 160.55 g/mol
Cat. No. B1645963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)furan-2-carboxylic acid
Molecular FormulaC6H5ClO3
Molecular Weight160.55 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C(=O)O)CCl
InChIInChI=1S/C6H5ClO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2,(H,8,9)
InChIKeyXGJWKRJQEOSFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)furan-2-carboxylic Acid (CAS 39238-09-0): Sourcing, Synthesis, and Key Properties


5-(Chloromethyl)furan-2-carboxylic acid (CAS 39238-09-0) is a bifunctional heterocyclic building block featuring a 2-furan carboxylic acid core substituted at the 5-position with a reactive chloromethyl group . This compound is strategically positioned as a biomass-derived platform chemical, accessible via oxidation of 5-(chloromethyl)furfural (CMF), a renewable intermediate obtained directly from cellulosic feedstocks . The molecule's dual functionality—a carboxylic acid handle and a potent electrophilic chloromethyl site—enables orthogonal derivatization for applications in medicinal chemistry and renewable polymer synthesis [1]. For procurement and laboratory use, the compound is commercially available in high purity (e.g., 97% grade), with a molecular formula of C6H5ClO3 and a molecular weight of 160.56 g/mol .

Beyond Generic Furans: Why 5-(Chloromethyl)furan-2-carboxylic Acid Cannot Be Directly Substituted by Hydroxymethyl or Methyl Analogs


Unlike its closest structural relatives—5-(hydroxymethyl)furan-2-carboxylic acid and 5-methylfuran-2-carboxylic acid—the chloromethyl substituent in 5-(chloromethyl)furan-2-carboxylic acid confers a distinct and quantifiably higher electrophilicity that fundamentally alters its synthetic utility and reaction trajectory. While the hydroxymethyl analog requires pre-activation (e.g., conversion to a tosylate or halide) before participating in nucleophilic substitutions, the target compound enables direct SN2 displacement under mild conditions . Furthermore, in cyanide displacement reactions, the chloromethyl derivative yields unique products via pathways inaccessible to its bromomethyl or iodomethyl counterparts, highlighting its non-linear reactivity profile [1]. Procuring a generic analog introduces unnecessary synthetic steps, compromises atom economy, and may lead to divergent, lower-yielding reaction outcomes.

Quantitative Differentiation of 5-(Chloromethyl)furan-2-carboxylic Acid Against Closest Analogs


Biomass-Derived Platform Viability: Yield Comparison of CMF Oxidation to 5-(Chloromethyl)furan-2-carboxylic Acid vs. HMF Oxidation to HMFA

The target compound is derived from 5-(chloromethyl)furfural (CMF), a biomass platform molecule with superior production practicality compared to the widely studied 5-(hydroxymethyl)furfural (HMF). Oxidation of CMF to 5-(chloromethyl)furan-2-carboxylic acid (CMFA) proceeds with high efficiency and selectivity under mild conditions, achieving a 92.8% yield using sodium chlorite in aqueous acetonitrile at 4–8 °C . In contrast, the analogous oxidation of HMF to 5-(hydroxymethyl)furan-2-carboxylic acid (HMFA) is frequently complicated by side reactions (e.g., humin formation) and lower reported selectivities under comparable conditions [1].

Biorefinery Renewable platform chemicals Oxidation yield

Nucleophilic Substitution Efficiency: SN2 Reactivity of 5-(Chloromethyl)furan-2-carboxylate vs. 5-(Hydroxymethyl)furan-2-carboxylate

The chloromethyl group enables direct SN2 displacement without prior activation, a critical advantage in parallel synthesis and library generation. Methyl 5-(chloromethyl)furan-2-carboxylate (the ester derivative) reacts directly with 4-chloro-3-methylphenol in acetonitrile under reflux to give the corresponding aryloxymethyl furan derivative in 94.5% isolated yield after a simple workup [1]. This contrasts sharply with methyl 5-(hydroxymethyl)furan-2-carboxylate, which would require conversion to a leaving group (e.g., mesylate, tosylate) before nucleophilic attack, adding a protection/deprotection or activation step that reduces overall efficiency [2].

Medicinal chemistry Building block derivatization Nucleophilic substitution

Biological Activity of Methyl Ester Derivative: Antiplatelet Aggregation Potency of Methyl 5-(Chloromethyl)furan-2-carboxylate vs. Methyl Furan-2-carboxylate

The methyl ester derivative of the target compound exhibits a specific pharmacological profile not shared by the unsubstituted parent furan core. Methyl 5-(chloromethyl)furan-2-carboxylate has been shown to act as an antiplatelet agent by inhibiting calcium ion influx into platelets, which subsequently leads to measurable inhibition of platelet aggregation . In contrast, the unsubstituted methyl furan-2-carboxylate lacks this pronounced calcium channel inhibitory activity, indicating that the 5-chloromethyl substituent is critical for this bioactivity [1].

Antiplatelet agents Calcium channel inhibition Furan pharmacophores

Optimal Application Scenarios for 5-(Chloromethyl)furan-2-carboxylic Acid in R&D and Industrial Chemistry


Renewable Polymer Precursor Synthesis

The compound is an ideal precursor for bio-based polyesters and polyamides. As evidenced by the high-yield conversion of its precursor CMF (92.8% yield to the acid) and its efficient transformation into acid chlorides , this scaffold serves as a robust, renewable alternative to petrochemical-derived furan-2,5-dicarboxylic acid (FDCA) derivatives. Researchers can leverage its reactive chloromethyl group to install additional functionality without compromising the carboxylic acid handle, enabling the design of novel co-polymers with tunable properties.

Heterocyclic Library Synthesis via Orthogonal Derivatization

This building block is uniquely suited for generating diverse compound libraries in medicinal chemistry. The quantitative evidence of high-yield SN2 displacement (94.5% yield with phenols) [1] validates its use in parallel synthesis. The orthogonal reactivity of the carboxylic acid and the chloromethyl group allows for sequential, chemoselective modifications. For instance, the acid can be amidated or esterified while leaving the chloromethyl group intact for a subsequent nucleophilic displacement with amines, thiols, or heterocycles, enabling efficient exploration of chemical space around the furan core.

Anti-Infective and Antiplatelet Lead Optimization

Given the demonstrated calcium ion influx inhibition and antiplatelet aggregation activity of its methyl ester derivative , 5-(chloromethyl)furan-2-carboxylic acid is a strategic core scaffold for medicinal chemists developing new cardiovascular or anti-infective agents. The chloromethyl handle provides a vector for introducing diverse side chains to modulate potency and pharmacokinetic properties. Furthermore, its furan core is a recognized privileged structure in antimicrobial and antifungal agents [2], making it a valuable entry point for fragment-based drug discovery or lead optimization campaigns where the 5-chloromethyl substitution pattern is essential for activity.

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